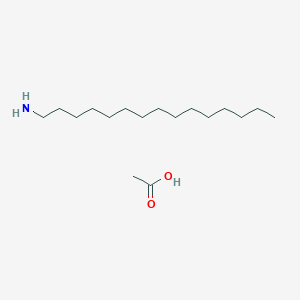
Dotriacontadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dotriacontadiene is a long-chain hydrocarbon with the molecular formula C₃₂H₆₂ It is a type of alkadiene, which means it contains two double bonds within its carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dotriacontadiene can be synthesized through several methods:
Segmentation Freezing from Full Cut Naphtha: This method involves isolating this compound by freezing and separating it from a mixture of hydrocarbons.
Symmetrical Reaction of Normal Paraffin: This method uses a symmetrical reaction to prepare this compound from normal paraffin.
Reduction of Iodo Laccerane: In this method, iodo laccerane is used as a raw material and undergoes a reduction reaction to produce this compound.
Industrial Production Methods: The industrial production of this compound often involves the purification of distillation residues. Strong oxidizing agents are used to remove unsaturated organic matter and alcohol impurities, followed by adsorption bleaching and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions: Dotriacontadiene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often using oxidizing agents like potassium permanganate or ozone.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using halogens or other reactive species.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Halogens like chlorine or bromine in the presence of light or a catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes or alcohols.
Substitution: Halogenated hydrocarbons.
Aplicaciones Científicas De Investigación
Dotriacontadiene has several applications in scientific research:
Chemistry: Used as a standard in gas chromatography and mass spectrometry for the analysis of long-chain hydrocarbons.
Biology: Studied for its role in the formation of biological membranes and its interaction with lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Used in the production of lubricants, waxes, and other industrial products.
Mecanismo De Acción
The mechanism of action of dotriacontadiene involves its interaction with various molecular targets and pathways:
Molecular Targets: this compound interacts with lipid bilayers and proteins within biological membranes.
Pathways Involved: It can influence membrane fluidity and permeability, affecting cellular processes such as signal transduction and transport.
Comparación Con Compuestos Similares
Dotriacontane: A saturated hydrocarbon with the formula C₃₂H₆₆ .
Hexatriacontadiene: Another long-chain alkadiene with a similar structure but different chain length.
Comparison:
Dotriacontadiene vs. Dotriacontane: this compound contains two double bonds, making it more reactive than dotriacontane, which is fully saturated.
This compound vs. Hexatriacontadiene: Both are long-chain alkadienes, but this compound has a shorter carbon chain, affecting its physical and chemical properties.
This compound’s unique structure and reactivity make it a valuable compound for various scientific and industrial applications. Its ability to undergo multiple types of chemical reactions and its interactions with biological systems highlight its versatility and potential for future research.
Propiedades
Número CAS |
90216-88-9 |
|---|---|
Fórmula molecular |
C32H62 |
Peso molecular |
446.8 g/mol |
Nombre IUPAC |
dotriaconta-1,3-diene |
InChI |
InChI=1S/C32H62/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3,5,7H,1,4,6,8-32H2,2H3 |
Clave InChI |
TZYYOWPBOVRYAR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCC=CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-Methylprop-1-EN-1-YL)oxy]-6-({6-[(2-methylprop-1-EN-1-YL)oxy]hexyl}oxy)hexane](/img/structure/B14364802.png)
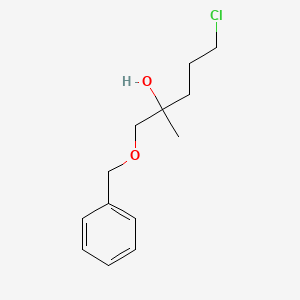
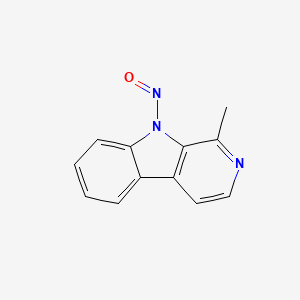
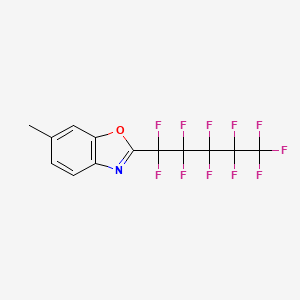
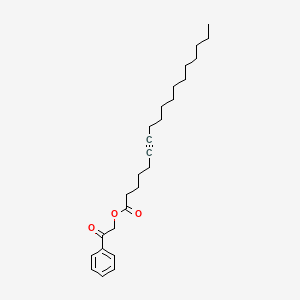
![Diethyl [1-(2,5-dimethoxyphenyl)-1-oxobutan-2-yl]propanedioate](/img/structure/B14364839.png)
![5-[(Benzenesulfonyl)methylidene]-2,2-dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14364843.png)
![3-[2-(5-Methylthiophen-2-yl)ethyl]-5-phenyl-1,3-oxazolidine-2,4-dione](/img/structure/B14364850.png)
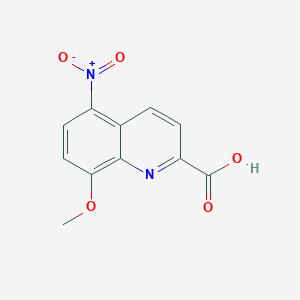
![1,1'-(Propane-1,3-diyl)bis[5-(4-methoxyphenyl)-1H-1,2,3-triazole]](/img/structure/B14364857.png)
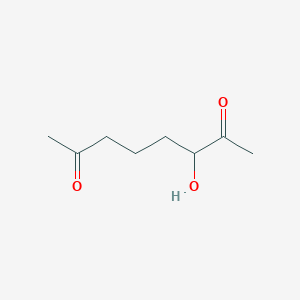
![1,3-Bis[3-(trimethoxysilyl)propyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B14364875.png)
